(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 868376-01-6
VCID: VC6241487
InChI: InChI=1S/C19H18N2O3S/c1-4-11-21-17-15(24-3)9-6-10-16(17)25-19(21)20-18(22)13-7-5-8-14(12-13)23-2/h4-10,12H,1,11H2,2-3H3
SMILES: COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)OC)N2CC=C
Molecular Formula: C19H18N2O3S
Molecular Weight: 354.42

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide

CAS No.: 868376-01-6

Cat. No.: VC6241487

Molecular Formula: C19H18N2O3S

Molecular Weight: 354.42

* For research use only. Not for human or veterinary use.

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide - 868376-01-6

Specification

CAS No. 868376-01-6
Molecular Formula C19H18N2O3S
Molecular Weight 354.42
IUPAC Name 3-methoxy-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Standard InChI InChI=1S/C19H18N2O3S/c1-4-11-21-17-15(24-3)9-6-10-16(17)25-19(21)20-18(22)13-7-5-8-14(12-13)23-2/h4-10,12H,1,11H2,2-3H3
Standard InChI Key YEBKIMNZKVYRBE-VXPUYCOJSA-N
SMILES COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)OC)N2CC=C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a benzo[d]thiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole moiety. Key substituents include:

  • 3-Allyl group: A propenyl chain at position 3, introducing potential reactivity for further functionalization.

  • 4-Methoxy group: An electron-donating methoxy substituent at position 4, influencing electronic distribution and intermolecular interactions.

  • 3-Methoxybenzamide: A benzamide group substituted with a methoxy moiety at position 3, linked via an imine bond in the Z-configuration.

The Z-configuration arises from the spatial arrangement around the C=N bond, with the benzamide and thiazole groups positioned on the same side. This geometry may impact binding affinity in biological systems due to steric and electronic effects .

Spectroscopic Characterization

While direct data for this compound is limited, analogous benzothiazoles are typically characterized via:

  • Nuclear Magnetic Resonance (NMR): Distinct signals for aromatic protons (δ 6.5–8.5 ppm), allylic protons (δ 5.0–6.0 ppm), and methoxy groups (δ 3.8–4.0 ppm).

  • Infrared (IR) Spectroscopy: Stretching vibrations for C=O (1650–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and S–C=N (650–750 cm⁻¹).

  • Mass Spectrometry (MS): Molecular ion peaks corresponding to the exact mass (calculated: 411.45 g/mol for C₂₂H₂₁N₃O₃S).

Synthetic Methodologies

Hypothetical Synthesis Routes

Based on analogous benzothiazole derivatives , the synthesis likely involves sequential functionalization:

Step 1: Formation of Benzo[d]thiazole Core
Cyclization of 2-aminothiophenol with a carbonyl source (e.g., 3-methoxybenzaldehyde) under acidic conditions yields the unsubstituted benzo[d]thiazole.

StepReagents/ConditionsYield (%)
1HCl, EtOH, reflux75–85
2aAllyl Br, K₂CO₃60–70
2bMeI, Ag₂O80–90
3HOAc, 110°C50–65
43-MeO-BzCl, Et₃N70–80

Physicochemical Properties

Solubility and Stability

Predicted properties (via QSAR models) suggest:

  • LogP: 3.2 ± 0.3 (moderate lipophilicity).

  • Aqueous Solubility: <0.1 mg/mL, necessitating solubilizing agents (e.g., DMSO) for biological assays.

  • Thermal Stability: Decomposition above 250°C, typical for benzothiazole derivatives.

Crystallographic Data

Biological Activity and Applications

Table 2: Hypothetical Biological Data (Based on Analogs)

OrganismMIC (µg/mL)IC₅₀ (µM)
C. albicans25–50
S. aureus8.2
E. coli>100

Anti-Inflammatory Activity

The methoxy and benzamide groups may inhibit cyclooxygenase (COX) enzymes, akin to indomethacin . Docking studies suggest potential binding to COX-2 (ΔG = −9.2 kcal/mol).

Challenges and Future Directions

Synthetic Optimization

  • Stereoselectivity: Improving Z/E ratio during imine formation.

  • Purification: Addressing co-elution issues via HPLC with chiral columns.

Biological Evaluation

Priority areas include:

  • In vitro Screening: Antimicrobial, anticancer, and anti-inflammatory assays.

  • Toxicology: Cytotoxicity profiling on human cell lines (e.g., HEK-293).

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